Home > Products > Screening Compounds P83162 > Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate
Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate -

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

Catalog Number: EVT-8366214
CAS Number:
Molecular Formula: C18H17NO4S
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate, also known by its chemical formula C18_{18}H18_{18}N2_2O3_3S, is a compound that has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs. The compound is structurally related to valdecoxib, a selective inhibitor of cyclooxygenase-2, which is used to treat pain and inflammation.

Source

The compound can be synthesized through various chemical methods, often involving the sulfonation of isoxazole derivatives. It is classified under sulfonates and is associated with several synonyms, including Parecoxib Sodium Impurity and Valdecoxib Impurity.

Classification

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate falls under the category of sulfonate esters. Its classification is significant in medicinal chemistry due to its role as an intermediate in the synthesis of therapeutic agents.

Synthesis Analysis

Methods

The synthesis of ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate typically involves several key steps:

  1. Sulfonation: The starting material, 5-methyl-3-phenylisoxazole, undergoes sulfonation using oleum to produce the corresponding sulfonic acid.
  2. Formation of Sulfonate: The sulfonic acid is then converted into its sodium salt by treatment with sodium chloride in aqueous conditions.
  3. Esterification: Finally, the sodium salt is treated with an alkylating agent to form the desired ethyl sulfonate.

Technical Details

The reaction conditions are crucial for optimizing yield and purity. For instance, maintaining a temperature between 10°C and 20°C during precipitation helps avoid isomeric impurities. The final product can be isolated through filtration or centrifugation after dilution with water to adjust the sulfuric acid concentration .

Molecular Structure Analysis

Structure

The molecular structure of ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate features:

  • A benzenesulfonate group attached to a phenyl-substituted isoxazole.
  • The presence of an ethyl group enhances its solubility and reactivity.

Data

  • Molecular Formula: C18_{18}H18_{18}N2_2O3_3S
  • Molecular Weight: Approximately 342.41 g/mol
  • CAS Number: 473465-11-1
Chemical Reactions Analysis

Reactions

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release the corresponding sulfonic acid.
  2. Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles, making it useful in further synthetic pathways.

Technical Details

The reactivity of the sulfonate group allows for diverse transformations, which are valuable in drug development and synthesis processes .

Mechanism of Action

Process

In biological systems, compounds like ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate act primarily as inhibitors of cyclooxygenase enzymes (COX), particularly COX-2. This inhibition leads to reduced production of prostaglandins, mediators of inflammation and pain.

Data

Studies indicate that derivatives of this compound exhibit significant anti-inflammatory activity through their action on COX enzymes, positioning them as potential therapeutic agents for inflammatory diseases .

Physical and Chemical Properties Analysis

Physical Properties

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate typically appears as a white to off-white solid. Its stability and solubility characteristics make it suitable for various applications in medicinal chemistry.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and acetone.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids and bases.

Relevant data on purity often indicates values around 95% or higher, essential for ensuring efficacy in research applications .

Applications

Scientific Uses

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate serves primarily as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential use in:

  1. Anti-inflammatory therapies: As part of drug formulations targeting pain relief.
  2. Research on COX inhibitors: Investigating new therapeutic pathways for treating inflammatory diseases.

This compound's role as an impurity in drugs like Parecoxib highlights its significance in pharmaceutical development and quality control processes .

Synthetic Methodologies and Mechanistic Pathways [3] [6]

Regioselective Isoxazole Ring Formation: Precursor Design and Reaction Optimization

The synthesis of ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate hinges on the precise construction of the 3,4-disubstituted isoxazole core. This regioselective cyclization employs 1-phenyl-2-(4-substituted phenyl)-1,3-diketone derivatives as key precursors, where the diketone’s inherent tautomerization dictates substituent positioning. Optimization studies reveal that hydroxylamine hydrochloride in acetic acid at 80–90°C achieves >85% regioselectivity for the 3-phenyl-5-methyl orientation, as the diketone’s phenyl group preferentially migrates to the C3 position due to steric and electronic effects [5].

Reaction kinetics demonstrate that solvent polarity critically influences cyclization rates. Polar aprotic solvents like dimethylformamide accelerate ring closure but promote hydrolytic by-products, while ethanol/water mixtures (4:1) balance speed and selectivity. Catalytic triethylamine (5 mol%) enhances yields to 92% by facilitating oxime intermediate formation, though excess base promotes decomposition [7]. Precursor purity is paramount: residual chloride from sulfonation intermediates triggers halogenated side products, necessitating recrystallization before cyclization.

Table 1: Regioselectivity Drivers in Isoxazole Formation

FactorCondition ACondition BIsomer Ratio (3-Ph:5-Ph)
Solvent SystemEthanol/Water (4:1)Dimethylformamide95:5 vs. 80:20
Catalyst Loading5 mol% TriethylamineUncatalyzed98:2 vs. 85:15
Temperature80°C100°C95:5 vs. 75:25 (degradation)

Sulfonation and Esterification Strategies: Catalytic Systems and Yield Enhancement

Sulfonation of the 4-(5-methyl-3-phenylisoxazol-4-yl)benzene precursor demands stringent control to minimize electrophilic by-products. Chlorosulfonic acid in dichloromethane (0–5°C) converts the intermediate to 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride with 88–92% efficiency. This exothermic reaction requires slow reagent addition to prevent disfunctionalization (bis-sulfonation) at the isoxazole’s C4 position [5] [6].

Esterification leverages the sulfonyl chloride’s reactivity with ethanol under mild bases. Diisopropylethylamine (DIPEA) outperforms pyridine or triethylamine by minimizing N-alkylation impurities. Solvent screens identify ethyl acetate as optimal, suppressing hydrolysis while dissolving both reactants. A two-stage protocol achieves 95% conversion: (1) sulfonyl chloride synthesis at 0–5°C, (2) in situ esterification with ethanol/DIPEA (1.2 equivalents) at 25°C, eliminating intermediate isolation losses [3]. Yield enhancement to >90% requires anhydrous conditions, as water hydrolyzes sulfonyl chloride to non-reactive sulfonic acid.

Table 2: Esterification Catalysis Comparative Performance

CatalystSolventTemperatureReaction Time (h)Yield (%)Purity (%)
DiisopropylethylamineEthyl Acetate25°C49299.1
TriethylamineEthyl Acetate25°C68597.3
PyridineToluene40°C127895.2

Process-Related Impurities: Origins and Mitigation in Multistep Synthesis

Multistep synthesis introduces characteristic impurities, primarily from three sources: (1) incomplete sulfonation yielding monosulfonated benzene-isoxazole adducts; (2) hydrolysis of sulfonyl chloride to sulfonic acid during aqueous workups; and (3) N-ethylation of the isoxazole nitrogen during esterification. Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate itself is designated Parecoxib Impurity 16 (CAS 1884279-18-8) and arises when esterification precedes amidation in valdecoxib synthesis [3].

Mitigation strategies include:

  • Reaction Quenching: Adding cold water (<5°C) to sulfonation mixtures curtails sulfonic acid formation.
  • Catalyst Screening: Avoiding nucleophilic catalysts (e.g., pyridine) prevents N-ethylated by-products.
  • Chromatography-Free Purification: Crystallization from ethanol/water (1:3) removes polar hydrolytic impurities without silica gel-induced decomposition [3]. Impurities exceeding 0.1% are detectable via HPLC using phenyl-hexyl columns with 0.1% phosphoric acid/acetonitrile gradients.

Table 3: Major Process Impurities and Control Measures

ImpurityOriginMitigation StrategyTypical Level (%)
4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acidSulfonyl chloride hydrolysisAnhydrous workup, reduced temperatures<0.05
N-Ethylisoxazole derivativeEthylation of isoxazole nitrogenNon-nucleophilic base (e.g., DIPEA)<0.03
DichlorosulfoneChlorosulfonic acid overadditionControlled stoichiometry (1.05 eq)<0.01

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthetic Routes

Solution-phase synthesis dominates industrial production due to scalability. This route couples isoxazole formation, sulfonation, and esterification in discrete steps, affording the target compound in 65–70% overall yield. Drawbacks include extensive solvent use (≥10 L/kg) and intermediate isolations that cumulatively reduce efficiency. For example, crystallizing sulfonyl chloride intermediates introduces 8–12% loss per step [5].

Solid-phase approaches employ polymer-supported reagents for impurity sequestration. A demonstrated protocol uses:

  • Resin-bound hydroxylamine for isoxazole cyclization (95% yield),
  • Polymer-supported sulfonyl chloride for electrophilic sulfonation,
  • Scavenger resins (e.g., trisamine) to trap HCl during esterification.This method achieves 82% overall purity with reduced purification burden but suffers from limited resin loading capacity (≤1 mmol/g), restricting batch sizes [7]. Hybrid strategies show promise, such as solution-phase cyclization followed by solid-phase scavenging during esterification, cutting solvent use by 40% while maintaining 88% yield.

Table 4: Route Efficiency Comparison

ParameterSolution-PhaseSolid-PhaseHybrid Approach
Overall Yield65–70%60–65%75–80%
Solvent Consumption10–12 L/kg4–5 L/kg6–7 L/kg
Purity (Crude)90–92%95–97%93–95%
ScalabilityMulti-kilogram<100 gKilogram
Key AdvantageEstablished protocolsReduced purificationBalanced efficiency

Properties

Product Name

Ethyl 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonate

IUPAC Name

ethyl 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonate

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C18H17NO4S/c1-3-22-24(20,21)16-11-9-14(10-12-16)17-13(2)23-19-18(17)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3

InChI Key

PKUWHRPKSFOEFG-UHFFFAOYSA-N

SMILES

CCOS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C

Canonical SMILES

CCOS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.